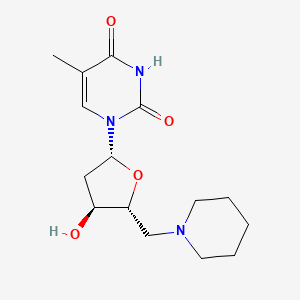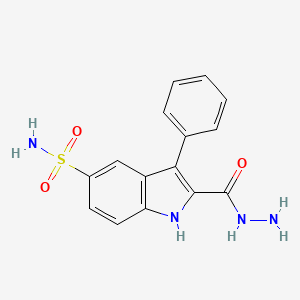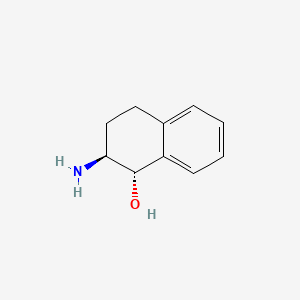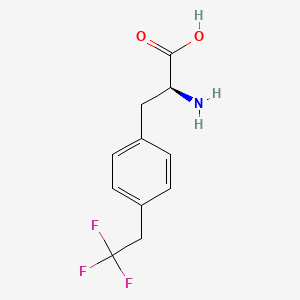
5'-Deoxy-5'-Piperidin-1-Ylthymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-deoxy-5’-piperidin-1-ylthymidine: These nucleosides are characterized by a purine or pyrimidine base, which is N-linked to a 2’,5’-dideoxyribose moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-deoxy-5’-piperidin-1-ylthymidine involves the modification of thymidine. One common method includes the substitution of the 5’-hydroxyl group of thymidine with a piperidine moiety. This can be achieved through a series of steps involving protection and deprotection of functional groups, followed by nucleophilic substitution reactions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can be performed on the pyrimidine base.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield piperidinone derivatives, while substitution reactions can introduce various functional groups to the piperidine ring .
Scientific Research Applications
Chemistry: 5’-deoxy-5’-piperidin-1-ylthymidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It has been used in studies involving ribonuclease A, where it acts as an inhibitor .
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the context of antiviral and anticancer research. Its ability to interfere with nucleic acid metabolism makes it a candidate for drug development .
Industry: In the pharmaceutical industry, 5’-deoxy-5’-piperidin-1-ylthymidine is used in the development of new drugs and as a reference compound in quality control processes .
Mechanism of Action
The mechanism of action of 5’-deoxy-5’-piperidin-1-ylthymidine involves its interaction with nucleic acid enzymes. It acts as an inhibitor of ribonuclease A by binding to the enzyme’s active site, thereby preventing the cleavage of RNA. This inhibition is facilitated by the compound’s structural similarity to natural nucleosides, allowing it to compete with the enzyme’s natural substrates .
Comparison with Similar Compounds
- 5’-deoxy-5’-morpholinothymidine
- 5’-deoxy-5’-pyrrolidinothymidine
- 2’,5’-dideoxythymidine
Comparison: Compared to its analogs, 5’-deoxy-5’-piperidin-1-ylthymidine exhibits unique inhibitory properties due to the presence of the piperidine ring. This structural feature enhances its binding affinity to certain enzymes, making it a more potent inhibitor in some contexts . Additionally, the piperidine moiety provides greater stability and resistance to metabolic degradation compared to other similar compounds .
Properties
Molecular Formula |
C15H23N3O4 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(piperidin-1-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H23N3O4/c1-10-8-18(15(21)16-14(10)20)13-7-11(19)12(22-13)9-17-5-3-2-4-6-17/h8,11-13,19H,2-7,9H2,1H3,(H,16,20,21)/t11-,12+,13+/m0/s1 |
InChI Key |
GMOUOGHZJCSNOZ-YNEHKIRRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN3CCCCC3)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN3CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2r,6s)-6-{[methyl(3,4,5-Trimethoxyphenyl)amino]methyl}-1,2,5,6,7,8-Hexahydroquinazoline-2,4-Diamine](/img/structure/B10756140.png)
![(2s,3s)-3-Formyl-2-({[(4-nitrophenyl)sulfonyl]amino}methyl)pentanoic acid](/img/structure/B10756146.png)
![2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methylidene-4H-1,3-thiazine-4-carboxylic acid](/img/structure/B10756157.png)
![8-Hydroxy-2-oxa-bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid](/img/structure/B10756163.png)
![1-[(4S)-4-amino-5-(1,3-benzothiazol-2-yl)-5-oxopentyl]guanidine](/img/structure/B10756171.png)
![3-[[(Methylamino)sulfonyl]amino]-2-oxo-6-phenyl-n-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxophenyl]-1(2h)-pyridine acetamide](/img/structure/B10756174.png)

![4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one](/img/structure/B10756187.png)
![2-[4-(Dimethylamino)phenyl]-6-Hydroxy-3-Methyl-1,3-Benzothiazol-3-Ium](/img/structure/B10756194.png)
![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B10756208.png)
![4-[(1s,2r,5s)-4,4,8-Trimethyl-3-Oxabicyclo[3.3.1]non-7-En-2-Yl]phenol](/img/structure/B10756210.png)
![2-[(1S)-1-Benzyl-2-sulfanylethyl]-1H-imidazo[4,5-C]pyridin-5-ium](/img/structure/B10756213.png)
